1,4-Pentanedione, 1-cyclopropyl- (9CI)
Description
1,4-Pentanedione derivatives are β-diketones characterized by two ketone groups separated by a methylene group. The compound 1,4-Pentanedione, 1-cyclopropyl- (9CI) features a cyclopropyl substituent at the 1-position, which introduces unique steric and electronic properties.
Properties
CAS No. |
167692-57-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.182 |
IUPAC Name |
1-cyclopropylpentane-1,4-dione |
InChI |
InChI=1S/C8H12O2/c1-6(9)2-5-8(10)7-3-4-7/h7H,2-5H2,1H3 |
InChI Key |
AEKUBQOFIIKNSC-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C1CC1 |
Synonyms |
1,4-Pentanedione, 1-cyclopropyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The methylsulfanyl derivative exhibits higher boiling points (~384°C vs. ~290°C for the furyl analog), attributed to sulfur’s polarizability and intermolecular interactions .
- The furyl compound’s lower melting point (45–46°C) suggests weaker crystal lattice forces compared to the methylsulfanyl analog .
Q & A
(Basic) What are the recommended methods for synthesizing 1-cyclopropyl-1,4-pentanedione, and how can reaction conditions be optimized?
Answer:
A modified procedure for synthesizing diketones involves reacting 1-(4-bromophenyl)-1,4-pentanedione with 0.5 M NaOH under vigorous stirring at 90°C for 4 hours, monitored via MS-TOF . For cyclopropane derivatives, alkaline conditions may promote cyclization. Optimization could include:
- Temperature gradients (e.g., 80–100°C) to assess reaction efficiency.
- Base concentration variations (e.g., 0.1–1.0 M NaOH) to balance reaction rate and side-product formation.
- Reaction time adjustments with periodic MS-TOF monitoring to identify intermediate stages .
(Basic) Which spectroscopic techniques are most effective for characterizing 1-cyclopropyl-1,4-pentanedione?
Answer:
Key techniques include:
- NMR spectroscopy to resolve cyclopropane ring protons (δ ~1.0–2.0 ppm) and ketone carbonyl signals (δ ~200–220 ppm in ).
- Mass spectrometry (MS-TOF) for molecular ion confirmation (e.g., [M+H] at m/z 166.17 for similar derivatives) .
- IR spectroscopy to identify carbonyl stretching frequencies (~1700–1750 cm) and cyclopropane C-H vibrations (~3000 cm) .
Physical properties like melting point (45–46°C) and density (1.104 g/cm) can further validate purity .
(Advanced) How can researchers resolve contradictions in reported synthetic yields of 1-cyclopropyl-1,4-pentanedione derivatives under varying alkaline conditions?
Answer:
Contradictions may arise from differences in base strength, solvent polarity, or cyclopropane ring stability. Systematic approaches include:
- Design of Experiments (DoE) to test variables (pH, temperature, solvent) and identify optimal conditions.
- Control experiments with deuterated analogs (e.g., -labeled cyclopropane) to track reaction pathways .
- Comparative kinetic studies using HPLC or GC-MS to quantify intermediates and side-products .
(Advanced) What computational approaches are suitable for predicting the reactivity of the cyclopropane ring in nucleophilic reactions?
Answer:
- Density Functional Theory (DFT) can model ring strain (~27 kcal/mol for cyclopropane) and electron density distribution to predict nucleophilic attack sites.
- Molecular dynamics simulations assess steric effects of substituents on reaction trajectories.
- NIST thermodynamic data (e.g., bond dissociation energies) can validate computational predictions .
(Basic) What safety protocols are essential when handling 1-cyclopropyl-1,4-pentanedione in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Avoid long-term storage due to potential degradation; use airtight containers in cool, dark conditions .
- Disposal: Follow federal/state regulations for ketone waste, including neutralization before incineration .
(Advanced) How does the cyclopropane ring influence the electronic and steric properties of 1,4-pentanedione?
Answer:
- Electronic effects: The cyclopropane ring’s angle strain increases electrophilicity of adjacent carbonyl groups, enhancing reactivity in aldol condensations.
- Steric effects: Substituents on the ring hinder nucleophilic attack, requiring bulky base catalysts for efficient reactions.
- Validation techniques: X-ray crystallography (for spatial arrangement) and NMR (for electron density shifts) .
(Basic) What are the critical steps in purifying 1-cyclopropyl-1,4-pentanedione to achieve high yields?
Answer:
- Recrystallization: Use solvents like carbon tetrachloride (melting point 45–46°C) for selective crystallization .
- Column chromatography: Employ silica gel with ethyl acetate/hexane gradients to separate diketone derivatives.
- HPLC analysis to detect impurities (e.g., unreacted starting materials) .
(Advanced) What mechanistic pathways are proposed for the degradation of 1-cyclopropyl-1,4-pentanedione under prolonged storage?
Answer:
- Hydrolysis: Base-catalyzed cleavage of the cyclopropane ring, forming carboxylic acid derivatives.
- Oxidation: Air exposure may oxidize ketones to peroxides, detectable via iodometric titration.
- Experimental confirmation: Accelerated aging studies under controlled humidity/temperature, analyzed via GC-MS and FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
